Ethyl 2-cyanoacrylate
Overview
Description
Ethyl 2-cyanoacrylate (ECA) is a liquid that is commonly used around the house . It is an ethyl ester of 2-cyano-acrylic acid and is a colorless liquid with low viscosity and a faint sweet smell in pure form . It is the main component of cyanoacrylate glues and can be encountered under many trade names .
Synthesis Analysis
ECA is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . The synthesis of ECA involves an exothermic reaction that affords the polymer, which is subsequently sintered, thermally “cracked” to give the monomer .
Molecular Structure Analysis
The empirical formula of ECA is C6H7NO2 and it has a molar mass of 125.13 g/mol .
Chemical Reactions Analysis
ECA polymerizes easily due to its conjugated unsaturated groups . It polymerizes instantly in water, with the small amount of moisture in the air being enough to initiate polymerization . The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .
Physical And Chemical Properties Analysis
ECA is a colorless liquid with a boiling point of 54–56 ºC at 3 torr . It polymerizes in water .
Scientific Research Applications
Medical Applications in Surgery and Wound Healing:
- It has been found effective for cecal stump exclusion in rats, without significant weight gain, microabscesses, or inflammation differences (Faion et al., 2011).
- Its biocompatibility with human osteoblast cell cultures suggests its usefulness in bone graft fixation (de Melo et al., 2013).
- It has been used as an alternative to conventional sutures in vascular, myocardial, and pulmonary surgery (Kaplan et al., 2004).
- Ethyl 2-cyanoacrylate tissue adhesive, when applied subcutaneously, leads to the absorption of unchanged ethyl 2-cyanoacrylate and unknown metabolites in plasma and urine (Kaplan et al., 2004).
Material Science and Chemistry:
- Blending it with oligo(ethylene glycol)diglycidyl ether creates highly flexible poly(ethyl-2-cyanoacrylate) films, offering potential for various technical applications (Tripodo et al., 2011).
- It's part of a family of cyanoacrylates which includes modifications like ethoxyethyl cyanoacrylate, a biodegradable adhesive with faster hydrolysis compared to other cyanoacrylate polymers (Tseng et al., 1990).
Forensic Science:
- The curing of cyanoacrylate glue, which includes Ethyl 2-cyanoacrylate, is important for non-destructive analysis of cyanoacrylate-fused latent fingerprints at forensic crime scenes (Edwards & Day, 2004).
Potential Risks and Side Effects:
- It can cause severe superficial cortical necrosis in rabbit brain tissue (Zumpano et al., 1982).
- Ethyl 2-cyanoacrylate adhesive can cause severe arterial and parenchymal damage in cats when applied transorbitally (Smith et al., 1985).
- It can also cause allergic contact dermatitis, particularly in the eyelid area (Bhargava et al., 2012).
- Cyanoacrylate glue burns, including those from ethyl 2-cyanoacrylate, can be severe and require prompt medical attention (Clarke, 2011).
Safety And Hazards
ECA is classified as a flammable liquid (category 4), and it may cause skin irritation (category 2), serious eye irritation (category 2A), and respiratory irritation (category 3) . It is recommended to avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, and not to ingest or breathe vapors or spray mist .
Future Directions
ECA has been shown to be effective in the treatment of colorectal adenocarcinoma cells in vitro and in vivo . The mechanism of action is not completely understood, but it may be due to its ability to inhibit cell proliferation and induce apoptosis by altering gene expression .
Relevant Papers
The adhesive strength of ECA has been evaluated and compared with traditional monofilament synthetic sutures . The width of the application of ECA over the skin defect was found to be important for achieving good and stable adhesive strength . Increasing the number of layers of adhesive through repeated applications of the cyanoacrylate did not increase overall adhesive strength .
properties
IUPAC Name |
ethyl 2-cyanoprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBJXOREULPLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-30-5 | |
Record name | Poly(ethyl cyanoacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25067-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1025279 | |
Record name | Ethyl cyanoacrylate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1025279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear colorless liquid with irritating, sweet, ester-like odor | |
Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |
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Record name | Ethyl cyanoacrylate | |
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Record name | ETHYL 2-CYANOACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/488 | |
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Boiling Point |
55 °C at 3 mm Hg, BP: 54-56 °C (0.21-0.40 kPa), 54-56 °C | |
Record name | Ethyl cyanoacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/488 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
82.78 °C (closed cup), 75 °C c.c. | |
Record name | Ethyl cyanoacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Soluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane | |
Record name | Ethyl cyanoacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.040 at 20 °C | |
Record name | Ethyl cyanoacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: <0.27 kPa at 25 °C, 0.31 mm Hg at 20 °C, <2 mmHg at 25 °C | |
Record name | Ethyl cyanoacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/488 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Product Name |
Ethyl 2-cyanoacrylate | |
Color/Form |
Clear, colorless, liquid | |
CAS RN |
7085-85-0, 25067-30-5 | |
Record name | Ethyl cyanoacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7085-85-0 | |
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Record name | Ethyl 2-cyanoacrylate | |
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Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ethyl cyanoacrylate | |
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Record name | Ethyl 2-cyanoacrylate | |
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Record name | ETHYL CYANOACRYLATE | |
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Record name | Ethyl cyanoacrylate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/488 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-20 to -25 °C | |
Record name | Ethyl cyanoacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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